

A Comparative Guide to the Spectroscopic Cross-Validation of 2-Ethyl-1-pentene

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Compound of Interest

Compound Name: 2-Ethyl-1-pentene

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This guide provides a comprehensive comparison of the spectroscopic data for **2-ethyl-1-pentene** against its structural isomers, 3-ethyl-2-pentene and 2,3-dimethyl-1-pentene. Through detailed tables of quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical resource for the unambiguous identification and cross-validation of **2-ethyl-1-pentene**. Detailed experimental protocols for each spectroscopic technique are also provided to support the reproduction and verification of the presented data.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of **2-ethyl-1-pentene** and two of its isomers. These compounds share the same molecular formula (C_7H_{14}) and molecular weight (98.19 g/mol), making their differentiation reliant on nuanced spectroscopic signatures.

Table 1: Infrared (IR) Spectroscopy Data

Compound Name	Key IR Absorptions (cm ⁻¹)	Functional Group Assignment
2-Ethyl-1-pentene	~3080, ~1645, ~890	=C-H stretch, C=C stretch, =C-H bend (out-of-plane)
3-Ethyl-2-pentene	~2960, ~1670	C-H stretch, C=C stretch (trisubstituted)
2,3-Dimethyl-1-pentene	~3080, ~1650, ~885	=C-H stretch, C=C stretch, =C-H bend (out-of-plane)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound Name	δ (ppm)	Multiplicity	Assignment
2-Ethyl-1-pentene	~4.7	s	=CH ₂
~2.0	q	-CH ₂ - (ethyl)	
~1.4	m	-CH ₂ - (propyl)	
~1.0	t	-CH ₃ (ethyl)	
~0.9	t	-CH ₃ (propyl)	
3-Ethyl-2-pentene	~5.1	q	=CH-
~2.0	m	-CH ₂ -	
~1.6	d	=C-CH ₃	
~1.0	t	-CH ₃	
2,3-Dimethyl-1-pentene	~4.6	s	=CH ₂
~2.2	m	-CH-	
~1.7	s	=C-CH ₃	
~1.0	d	-CH(CH ₃)	
~0.9	t	-CH ₂ CH ₃	

Table 3: ^{13}C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound Name	Key ^{13}C Signals (ppm)	Assignment
2-Ethyl-1-pentene	~148, ~110, ~35, ~29, ~23, ~14, ~12	C=C, C=C, Alkyl carbons
3-Ethyl-2-pentene	~135, ~125, ~25, ~21, ~14, ~12	C=C, C=C, Alkyl carbons
2,3-Dimethyl-1-pentene	~152, ~108, ~41, ~30, ~22, ~20, ~12	C=C, C=C, Alkyl carbons

Table 4: Mass Spectrometry Data (Key Fragments, m/z and Relative Intensity)

Compound Name	Molecular Ion (M^+) [m/z]	Base Peak [m/z]	Key Fragment Ions [m/z]
2-Ethyl-1-pentene	98	69	83, 55, 41
3-Ethyl-2-pentene	98	69	83, 55, 41
2,3-Dimethyl-1-pentene	98	83	69, 55, 41

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for alkenes. Instrument-specific parameters may require optimization.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples such as **2-ethyl-1-pentene** and its isomers, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrument Setup:** The spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

- **Data Acquisition:** The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- **Data Processing:** The background spectrum is subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the alkene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- **Instrument Setup:** The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming.
- **Data Acquisition:** For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

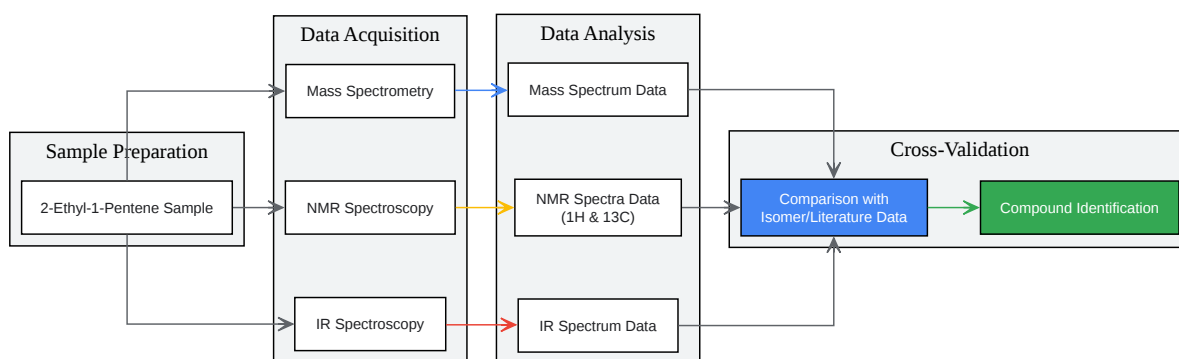
Mass Spectrometry (MS)

- **Sample Introduction:** For volatile liquids like heptenes, a direct insertion probe or gas chromatography (GC) inlet system is commonly used to introduce the sample into the mass spectrometer's ion source.
- **Ionization:** Electron ionization (EI) is a standard method for analyzing alkenes. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Detection and Data Processing:** The detector measures the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the cross-validation of **2-ethyl-1-pentene**'s spectroscopic data.



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Caption: Workflow for spectroscopic data validation.

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